1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a pyrazole ring.
Preparation Methods
The synthesis of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. . The final step often involves the formation of the pyrazole ring and subsequent functionalization to introduce the carboxamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Methyl-1-nitro-4-(trifluoromethyl)benzene
- 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
IUPAC Name |
2-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O3/c1-18-10(9(6-16-18)19(21)22)11(20)17-8-4-2-7(3-5-8)12(13,14)15/h2-6H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOMTJVHSXWNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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